![molecular formula C14H16ClN5O2S B4606292 N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B4606292.png)
N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide
Overview
Description
N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Attachment of the Amino Group: The amino group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Formation of the Chlorobenzamide Moiety: The chlorobenzamide moiety is synthesized by reacting 4-chlorobenzoic acid with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and benzamide moieties.
Agriculture: Possible application as a herbicide or pesticide due to its structural similarity to known agrochemicals.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for biological processes.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Flufenacet: A selective herbicide with a similar triazole structure.
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride: A compound with a similar amino-oxoethyl group.
Uniqueness
N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-20-12(18-19-14(20)23-8-11(16)21)6-7-17-13(22)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H2,16,21)(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYHVQCADUHPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)CCNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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